Ethyl 5-ethyl-1,3-oxazole-4-carboxylate

Vue d'ensemble

Description

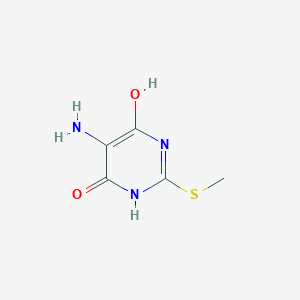

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Methods and Chemical Reactions

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate serves as a versatile intermediate in organic synthesis. Its applications are primarily in the synthesis of functionalized compounds. For example, an efficient method for synthesizing ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates and ethyl 5-methyl-2-thioxo-2,3-dihydro-1,3-oxazole-4-carboxylates under solvent-free conditions has been described. This process involves the reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of N-methylimidazole (Yavari et al., 2008).

Crystal Structure Analysis

Another application is in the structural analysis of related compounds. The crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was studied using single crystal X-ray diffraction, confirming its structure by IR, 1H and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination (Marjani, 2013).

Chemical Space Expansion

Additionally, this compound contributes to expanding the chemical space of sp3-enriched 4,5-disubstituted oxazoles. An efficient approach for the preparation of novel sp3-enriched 4,5-disubstituted oxazoles has been developed, which includes synthesis of ethyl oxazole-4-carboxylates with subsequent function insertion to the heterocyclic core by late-stage functional group transformation (Slobodyanyuk et al., 2019).

Palladium-Catalyzed Synthesis

The compound also plays a crucial role in palladium-catalyzed synthesis. A methodology involving regiocontrolled halogenation and palladium-catalyzed coupling reactions has been applied to the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate. This versatile intermediate facilitates the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles (Hodgetts & Kershaw, 2002).

Safety and Hazards

While specific safety and hazards information for Ethyl 5-ethyl-1,3-oxazole-4-carboxylate is not available, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling similar compounds .

Relevant Papers Relevant papers on this compound include those discussing its use as a biochemical reagent , its use in organic light-emitting diode , and the synthesis of 1,3-oxazole . Other papers discuss the synthesis of oxazole derivatives , and the biological activities of oxazole and its derivatives .

Mécanisme D'action

Mode of Action

The mode of action of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate is currently unknown. Oxazole derivatives have been shown to interact with various biological targets through nucleophilic attack . This could potentially be a mechanism of action for this compound, but further studies are required to confirm this.

Biochemical Pathways

Oxazole derivatives are known to be involved in various biochemical processes , but the specific pathways affected by this compound remain to be elucidated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

Analyse Biochimique

Biochemical Properties

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial for the compound’s metabolism and subsequent biological effects. Additionally, this compound may bind to specific receptors or transport proteins, modulating their activity and affecting cellular processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Furthermore, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, thereby affecting the transcriptional landscape of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can interact with DNA or RNA molecules, influencing gene expression by modulating transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. This degradation can lead to the formation of metabolites with different biological activities, potentially altering the compound’s effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At higher doses, this compound may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These threshold effects highlight the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes enzymatic hydrolysis by esterases, resulting in the formation of its corresponding carboxylic acid and alcohol derivatives. These metabolites can further participate in metabolic reactions, influencing metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cells, this compound may interact with intracellular transporters or binding proteins, facilitating its localization to specific cellular compartments or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to particular compartments or organelles within the cell. For instance, this compound may localize to the nucleus, where it can interact with nuclear receptors or transcription factors, modulating gene expression and cellular responses .

Propriétés

IUPAC Name |

ethyl 5-ethyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-6-7(9-5-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYIDBVZBQLCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501241557 | |

| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32968-45-9 | |

| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32968-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)

![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)